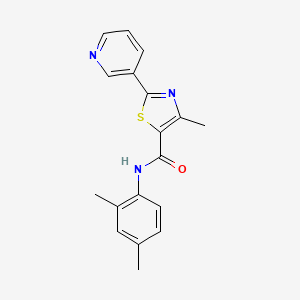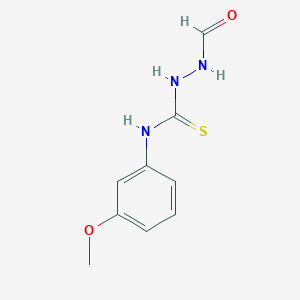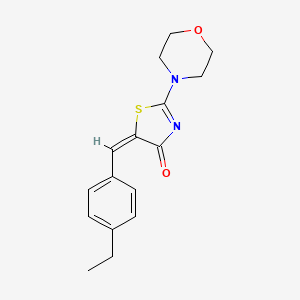![molecular formula C26H23NO3S2 B4630331 4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Overview
Description
Thiazolidinones and their derivatives are an important class of compounds in medicinal chemistry due to their wide range of biological activities. The compound "4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one" belongs to this class, which is characterized by a core thiazolidinone structure. This core structure has been extensively explored for its potential in drug discovery and development.
Synthesis Analysis
Synthesis of thiazolidinone derivatives often involves Knoevenagel condensation or microwave-assisted synthesis methods. For instance, derivatives have been synthesized using microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, showcasing the efficiency and convenience of this method (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is typically characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the molecular conformation and crystal packing. The crystal structure analysis of similar compounds reveals planar thiazolidine moieties and their interactions within the crystal lattice, indicating the potential for diverse molecular interactions and stability (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives can undergo various chemical reactions, including nucleophilic substitution and Knoevenagel condensation, which are essential for the synthesis of complex molecules. The reactivity of these compounds is influenced by their electronic and structural properties, which can be tailored for specific applications.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties can be determined using standard analytical techniques and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including antimicrobial and anticancer activities. The specific chemical properties depend on the substituents attached to the core thiazolidinone ring. Studies have shown that certain thiazolidinone derivatives have significant biological activities, which can be explored for therapeutic applications (Vellaiswamy & Ramaswamy, 2017).
Scientific Research Applications
Synthesis and Characterization
The synthesis and spectroscopic characterization of Schiff bases containing triazole and pyrazole rings have been explored, showcasing the compound's reactivity and potential as a precursor for further chemical transformations. These studies emphasize the importance of detailed structural analysis in understanding the properties and potential applications of such compounds (Pillai et al., 2019).
Biological Evaluation
Research into the biological activities of similar compounds has revealed significant potential. For example, studies have shown that certain Schiff bases exhibit potent antioxidant and α-glucosidase inhibitory activities, highlighting their relevance in developing treatments or supplements for managing oxidative stress and glucose regulation (Pillai et al., 2019).
Photodynamic Therapy
Compounds with photochemical properties, such as new zinc phthalocyanines substituted with Schiff base groups, have shown remarkable potential for photodynamic therapy applications. Their high singlet oxygen quantum yield makes them suitable for cancer treatment, demonstrating the compound's role in developing novel therapeutic agents (Pişkin et al., 2020).
Anticancer Activity
The synthesis and evaluation of Co(II) complexes of similar compounds for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines, indicate the compound's potential in cancer research and treatment strategies (Vellaiswamy & Ramaswamy, 2017).
Supramolecular Structures
Studies on the hydrogen-bonded dimers, chains of rings, and sheets of thioxothiazolidinones offer insights into the compound's ability to form complex supramolecular structures, which could be useful in material science and nanotechnology applications (Delgado et al., 2005).
Antioxidants for Oil
Research on thiazolidinone derivatives as antioxidants for local base oil demonstrates the compound's utility in industrial applications, particularly in enhancing the oxidative stability of lubricants and fuels (Mohammed et al., 2019).
properties
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S2/c1-2-29-24-16-21(13-14-23(24)30-17-19-9-5-3-6-10-19)15-22-25(28)32-26(27-22)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWGFQGIVDAJIG-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)



![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)